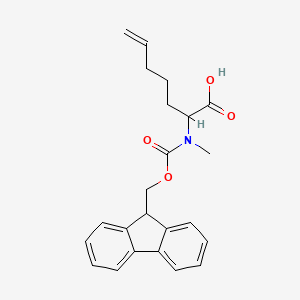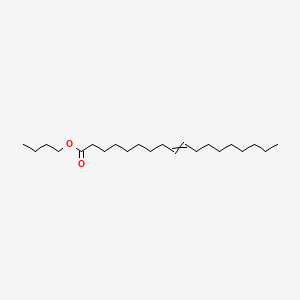
Butyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl octadec-9-enoate is an organic compound belonging to the ester family. It is derived from the esterification of butanol and octadec-9-enoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl octadec-9-enoate can be synthesized through the esterification of octadec-9-enoic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, is common to facilitate the reaction and simplify the separation of the product from the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound epoxide.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for converting esters to alcohols.
Substitution: Alkyl halides and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: this compound epoxide.
Reduction: Butyl octadec-9-enol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug delivery systems.
Mécanisme D'action
The mechanism of action of butyl octadec-9-enoate involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect cellular processes and signaling pathways. The ester group in the compound can undergo hydrolysis, releasing butanol and octadec-9-enoic acid, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Butyl octadec-9-enoate can be compared with other similar compounds such as:
Octadec-9-enoic acid: This compound is the parent acid of this compound and shares similar chemical properties.
Butyl stearate: Another ester, butyl stearate, is similar in structure but lacks the double bond present in this compound, resulting in different chemical reactivity.
Ethyl octadec-9-enoate: This ester has a similar structure but with an ethyl group instead of a butyl group, leading to variations in physical and chemical properties.
This compound stands out due to its unique combination of a long carbon chain and an ester functional group, making it valuable in various applications.
Propriétés
Numéro CAS |
13171-24-9 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
butyl octadec-9-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3 |
Clé InChI |
WIBFFTLQMKKBLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)
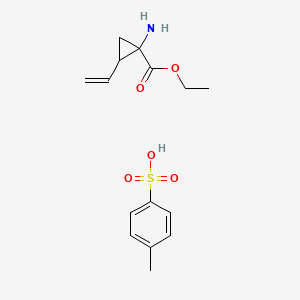
![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)

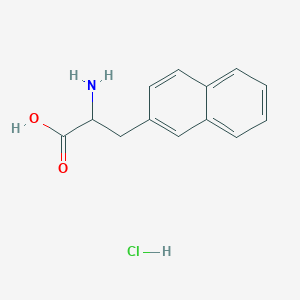
![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
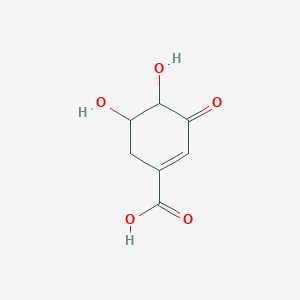
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)
